3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Description
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone modified with a carbamoyl group and a 4-bromophenyl ketone substituent. The 4-bromophenyl group enhances lipophilicity, while the carbamoyl and carboxylic acid moieties contribute to hydrogen-bonding interactions, a critical feature for binding to biological targets like glyoxalase I (Glo-1) .
Properties
IUPAC Name |
4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGXOYPDYCWYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid typically involves coupling a 4-bromophenyl-substituted keto acid or keto ester derivative with a propanoic acid derivative through carbamoylation to form the amide linkage. The key steps include:
- Preparation of the 4-bromophenyl-substituted intermediate, often a 1-oxopropan-2-yl derivative.
- Activation of the propanoic acid or its derivative to facilitate amide bond formation.
- Carbamoylation (amide bond formation) between the amine group on the 4-bromophenyl intermediate and the carboxyl group of propanoic acid or its activated form.
These steps are conducted under controlled temperature conditions, often in the presence of coupling agents or catalysts to improve yield and selectivity.
Detailed Synthetic Route Example
While specific detailed protocols for this exact compound are limited in open literature, the general approach can be inferred from related amino acid derivative syntheses and carbamoylation methodologies:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(4-bromophenyl)-1-oxopropan-2-yl intermediate | Starting from 4-bromobenzaldehyde or 4-bromophenylacetic acid derivatives, keto group introduction via oxidation or acylation | Controlled oxidation or Friedel-Crafts acylation |
| 2 | Preparation of propanoic acid derivative | Use of 3-aminopropanoic acid or its ester derivatives | Esterification or protection if necessary |
| 3 | Carbamoylation reaction | Coupling agent such as carbodiimides (e.g., EDC, DCC) or acid chlorides used to activate carboxyl group | Reaction typically carried out in anhydrous solvents (e.g., acetonitrile, dichloromethane) at low temperature (0–5°C) to control reaction rate |
| 4 | Purification | Crystallization or chromatographic methods | Ensures removal of side products and unreacted starting materials |
This synthetic route aligns with common amide bond formation techniques used in organic synthesis.
Research Findings and Optimization
Temperature Control : Maintaining low temperatures (around 0°C) during the addition of reactants helps minimize side reactions and improves product purity, as seen in related peptide and carbamoyl compound syntheses.
Solvent Choice : Polar aprotic solvents such as acetonitrile are preferred for carbamoylation reactions to enhance solubility and reaction kinetics.
Reaction Time : Prolonged addition times (2–6 hours) for reactants into the reaction mixture help control exothermicity and improve yield.
Coupling Agents : Use of carbodiimide-based coupling agents facilitates efficient amide bond formation without racemization or degradation of sensitive functional groups.
Purification : Crystallization from ice-cold water or chromatographic separation ensures isolation of high-purity product suitable for research applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | 0–5°C during addition | Controls reaction rate, reduces side products |
| Solvent | Acetonitrile, dichloromethane | Enhances solubility and reaction efficiency |
| Coupling Agent | EDC, DCC, or acid chlorides | Facilitates amide bond formation |
| Reaction Time | 2–6 hours for addition, total 12–24 hours | Ensures complete reaction and high yield |
| Purification | Crystallization, chromatography | Obtains pure compound for research use |
Related Synthetic Methodologies in Literature
Research on amino acid derivatives structurally related to this compound reveals the following:
Amino acid derivatives bearing aromatic substituents are commonly synthesized via Michael addition or nucleophilic substitution followed by carbamoylation.
Hydrazide derivatives and hydrazones of related compounds are prepared through condensation reactions with aldehydes or ketones, indicating potential alternative pathways for functionalization.
The presence of halogenated aromatic groups (such as bromophenyl) requires careful control of reaction conditions to avoid side reactions like dehalogenation or unwanted substitutions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromo-α,β-unsaturated alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-{[1-(4-bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
- Molecular Formula : C15H16BrN2O3
- Molecular Weight : 328.16 g/mol
- CAS Number : 1305712-39-3
Physical Properties
The compound exhibits properties typical of carboxylic acids and amides, which may influence its solubility and reactivity in biological systems.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug.
Drug Development
The compound's ability to form stable complexes with proteins suggests potential applications in drug design, particularly in enhancing the bioavailability of therapeutic agents.
Biochemical Research
In biochemical assays, this compound has been used to study enzyme kinetics and protein interactions.
Applications in Assays
- Enzyme Inhibition Studies : Used to evaluate the inhibitory effects on enzymes such as proteases and kinases.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several analogs, differing primarily in substituents and backbone modifications. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
- Substituent Effects: The 4-bromophenyl group in the target compound and Compound A/B enhances lipophilicity compared to Compound C’s 4-nitrophenyl group, which introduces stronger electron-withdrawing effects .
- Compound C’s pyrrolidine and extended carbamoyl chain may enhance conformational flexibility, aiding in target accommodation .
Biological Activity
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14BrNO4
- Molecular Weight : 328.16 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound. Detailed methodologies can be found in chemical databases such as Sigma-Aldrich and ChemBase .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against drug-resistant strains. A notable research effort demonstrated that derivatives of this compound exhibited significant activity against clinically isolated bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The compound was found to be particularly effective against NDM-positive A. baumannii, outperforming several commercially available antibiotics .
The mechanism underlying the antibacterial activity involves molecular docking studies which suggest that the compound interacts with bacterial enzymes critical for cell wall synthesis. Molecular dynamics simulations further support the stability of these interactions, indicating a potential pathway for therapeutic application in treating resistant infections .
Study 1: Antibacterial Efficacy
A study published in 2022 evaluated various derivatives of this compound for their antibacterial efficacy. The results indicated that compounds with specific structural modifications showed enhanced activity against drug-resistant pathogens. The study utilized both in vitro assays and computational modeling to establish a correlation between structure and activity .
Study 2: Cytotoxicity and Anticancer Potential
In addition to its antibacterial properties, preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have been conducted. The findings suggest that certain analogs induce apoptosis in cancer cells through caspase activation pathways, marking them as potential candidates for further development in cancer therapeutics .
Data Table: Biological Activity Overview
Q & A
Q. What established synthetic routes are available for 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid, and what intermediates are critical?
The synthesis typically involves multi-step protocols, starting with brominated aromatic intermediates. For example, 1-(4-Bromophenyl)-2-methylpropan-1-one () serves as a precursor, undergoing carbamoylation followed by coupling with propanoic acid derivatives. Key intermediates include bromophenyl ketones and carbamoyl-functionalized propanoic acid moieties. Reaction optimization often employs coupling agents like HBTU and bases such as NEt3, as seen in peptide-like syntheses ().
Q. Which spectroscopic techniques are essential for characterizing the carbamoyl and propanoic acid groups?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the carbamoyl (NHCO) and propanoic acid (COOH) groups. Aromatic protons from the 4-bromophenyl group appear as distinct doublets (δ ~7.5 ppm), while carbamoyl protons resonate near δ 6.5–7.0 ppm ().
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm<sup>−1</sup>) and amide (N–H, ~3300 cm<sup>−1</sup>) groups validate functional groups ().
Q. How can common impurities or by-products be identified during synthesis?
Chromatographic methods (HPLC, TLC) are recommended. Impurities may include unreacted bromophenyl intermediates or hydrolysis by-products (e.g., 4-bromobenzoic acid). Reference standards for related brominated propanoic acid derivatives () can aid in comparative retention time analysis.
Advanced Research Questions
Q. How can coupling reactions involving the 4-bromophenyl moiety be optimized to minimize by-products?
Steric hindrance from the bromophenyl group necessitates careful reagent selection. For example, using bulky coupling agents (e.g., HBTU) and slow addition of nucleophiles reduces side reactions. demonstrates a 95% yield achieved via stepwise activation of carboxyl groups under anhydrous DCM conditions. Temperature control (<25°C) and catalytic bases (e.g., DMAP) further suppress undesired substitutions ().
Q. What computational methods are suitable for modeling the compound’s crystal structure?
Density Functional Theory (DFT) can predict molecular geometry, while SHELX software ( ) refines experimental X-ray diffraction data. SHELXL’s robust algorithms handle high-resolution data and twinned crystals, enabling precise determination of bond angles and torsional strain in the carbamoyl-propanoic acid backbone.
Q. How can data contradictions between theoretical and experimental NMR spectra be resolved for brominated aromatic systems?
Discrepancies often arise from solvent effects or dynamic processes. Advanced techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
